Ethyl 2-(diphenylphosphanyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(diphenylphosphanyl)propanoate is an organophosphorus compound that features a phosphine group attached to an ester
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(diphenylphosphanyl)propanoate can be synthesized through several methods. One common approach involves the reaction of diphenylphosphine with ethyl 2-bromopropanoate under basic conditions. The reaction typically proceeds as follows:
Reactants: Diphenylphosphine and ethyl 2-bromopropanoate.
Catalyst: A base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Solvent: An aprotic solvent like tetrahydrofuran (THF).
Conditions: The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(diphenylphosphanyl)propanoate undergoes various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as amines or alkoxides can react with the ester group under basic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Alcohols.
Substitution: Amides or ethers, depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(diphenylphosphanyl)propanoate has several applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: It is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of ethyl 2-(diphenylphosphanyl)propanoate depends on its application. As a ligand in catalysis, it coordinates with transition metals to form active catalytic complexes. These complexes facilitate various organic reactions by stabilizing transition states and intermediates.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(diethoxyphosphoryl)propanoate: Another ester with a phosphine group, but with different substituents on the phosphorus atom.
Diphenylphosphine oxide: A simpler compound with a phosphine oxide group.
Triphenylphosphine: A widely used phosphine ligand in catalysis.
Uniqueness
Ethyl 2-(diphenylphosphanyl)propanoate is unique due to its combination of an ester and a phosphine group, which allows it to participate in a wide range of chemical reactions and applications. Its structure provides both nucleophilic and electrophilic sites, making it a versatile compound in organic synthesis.
Properties
CAS No. |
114627-39-3 |
---|---|
Molecular Formula |
C17H19O2P |
Molecular Weight |
286.30 g/mol |
IUPAC Name |
ethyl 2-diphenylphosphanylpropanoate |
InChI |
InChI=1S/C17H19O2P/c1-3-19-17(18)14(2)20(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-14H,3H2,1-2H3 |
InChI Key |
KJYGIYXOYHPTTB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)P(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.